1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one
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Overview
Description
1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis . The presence of a fluoro and methyl group on the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-fluoro-6-methylaniline with ethyl chloroformate to form the corresponding carbamate, which is then cyclized to produce the imidazolidin-2-one ring . Another method involves the direct incorporation of the carbonyl group into 1,2-diamines, followed by cyclization . Industrial production methods often utilize metal catalysis and organocatalysis to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and the nature of the target . The presence of the fluoro and methyl groups enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)imidazolidin-2-one: This compound lacks the methyl group, which may affect its chemical properties and applications.
1-(2-Fluoro-6-hydroxyphenyl)imidazolidin-2-one: The presence of a hydroxy group instead of a methyl group can significantly alter its reactivity and biological activity.
1-(2-Fluoro-6-methylphenyl)thiadiazolidin-3-one: This compound contains a thiadiazolidinone ring instead of an imidazolidinone ring, which can impact its chemical behavior and applications.
Properties
Molecular Formula |
C10H11FN2O |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-(2-fluoro-6-methylphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H11FN2O/c1-7-3-2-4-8(11)9(7)13-6-5-12-10(13)14/h2-4H,5-6H2,1H3,(H,12,14) |
InChI Key |
QUOFKAKSINTKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N2CCNC2=O |
Origin of Product |
United States |
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